1-(2,5-Difluorobenzyl)indole-3-carbaldehyde
Overview
Description
1-(2,5-Difluorobenzyl)indole-3-carbaldehyde is a chemical compound that belongs to the indole family, characterized by an indole core structure with a 2,5-difluorobenzyl group attached at the nitrogen atom and an aldehyde group at the 3-position. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-(2,5-Difluorobenzyl)indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl bromide and indole-3-carbaldehyde.
N-Alkylation: The first step involves the N-alkylation of indole-3-carbaldehyde with 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2,5-Difluorobenzyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases depending on the specific reaction .
Scientific Research Applications
1-(2,5-Difluorobenzyl)indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Indole derivatives, including this compound, are explored for their potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzyl)indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole core structure is known to bind to multiple receptors with high affinity, influencing various signaling pathways and biological processes .
Comparison with Similar Compounds
1-(2,5-Difluorobenzyl)indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-(2,5-Dimethylbenzyl)indole-3-carbaldehyde: Similar structure but with methyl groups instead of fluorine atoms, leading to different electronic and steric properties.
1-(2,5-Dichlorobenzyl)indole-3-carbaldehyde: Contains chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
1-(2,5-Difluorobenzyl)indole-3-carboxylic acid:
The uniqueness of this compound lies in the presence of the difluorobenzyl group, which can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO/c17-13-5-6-15(18)11(7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZHXFRFOSEFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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